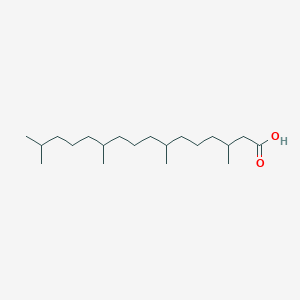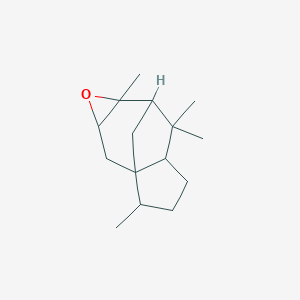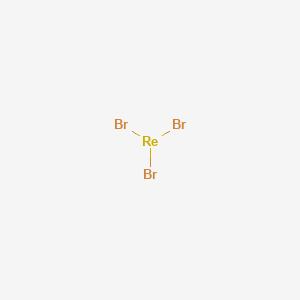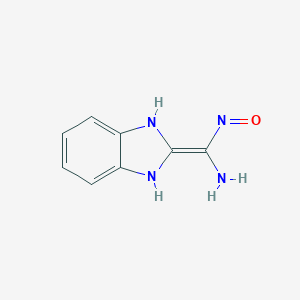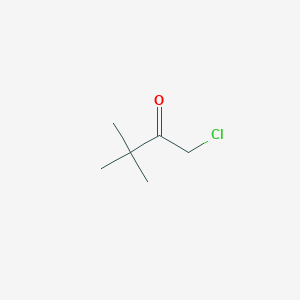
1-氯代松香醇酮
描述
Synthesis Analysis
1-Chloropinacolone's synthesis can involve reactions similar to those described for benzopinacolones and related compounds. For example, the reaction of chlorosulfonyl isocyanate with benzopinacolones can lead to sulfonamides, indicating that chlorinated ketones like 1-Chloropinacolone may undergo functional group transformations under specific conditions (S. Joseph, K. Keshavamurthy, & D. N. Dhar, 1989). Additionally, the synthesis of chlorins from porphyrins provides insights into the derivatization techniques that might be applicable to 1-Chloropinacolone and its derivatives (M. Taniguchi & J. Lindsey, 2017).
Molecular Structure Analysis
The molecular structure of compounds related to 1-Chloropinacolone, such as chlorofusin and its diastereomers, reveals complex arrangements that highlight the significance of stereochemistry in the biological and chemical behavior of chlorinated compounds (Ryan C. Clark, Sang Yeul Lee, & D. Boger, 2008). These studies underscore the importance of detailed molecular structure analysis in understanding and predicting the reactivity and properties of compounds like 1-Chloropinacolone.
Chemical Reactions and Properties
Research into the reactivity of chlorinated compounds provides insights into the chemical reactions and properties of 1-Chloropinacolone. For instance, the study on 3-(Dichloroacetyl)chromone demonstrates how chlorinated compounds can serve as precursors for further chemical transformations, suggesting similar possibilities for 1-Chloropinacolone (V. Iaroshenko et al., 2011).
Physical Properties Analysis
The physical properties of chlorinated compounds, such as crystal structure and solubility, can be influenced by the presence of chlorine atoms. Studies on compounds like benzene-1,3,5-triyltris((4-chlorophenyl)methanone) help elucidate the effect of chlorine substitution on the physical properties, which is relevant for understanding the behavior of 1-Chloropinacolone in different environments (H. Hassanain et al., 2023).
Chemical Properties Analysis
The chemical properties of 1-Chloropinacolone, such as reactivity and stability, can be inferred from studies on related chlorinated compounds. The synthesis and characterization of chloro-1,4-dihydroxyanthraquinones, for example, provide insights into the effects of chlorination on the chemical properties of aromatic ketones, suggesting that 1-Chloropinacolone may exhibit similar characteristics (Bao Xiu-rong, 2007).
科学研究应用
毒理学效应和氧化应激反应:氯吡酯是一种与 1-氯代松香醇酮等含氯有机磷酸酯相关的化合物,已研究其对水生生物的毒理学效应和氧化应激反应。研究发现抗氧化酶活性和其他生物标志物发生了显着改变,可用于环境评估计划 (Khalil, 2015).
含氯副产物引起的内分泌干扰:对与 1-氯代松香醇酮结构相关的二苯甲酮-1 氯化副产物进行的研究强调了它们引发内分泌干扰的可能性。该研究强调了使用含有这些化学物质的个人护理产品的健康风险 (Zhan et al., 2021).
抑制植物生长中的乙烯作用:1-甲基环丙烯是一种与 1-氯代松香醇酮结构相似的分子,已对其在抑制植物中乙烯作用中的作用进行了广泛研究。此特性使其可用于保存和延长各种水果、蔬菜和花卉作物的保质期 (Blankenship & Dole, 2003).
抗病毒活性:取代的 1-羟基吖啶酮,可能包括与 1-氯代松香醇酮相似的化合物,已对其对单纯疱疹病毒的抗病毒活性进行了探索。本研究为新型抗病毒剂的开发提供了见解 (Lowden & Bastow, 2003).
伤口愈合应用:涉及绿原酸(一种与 1-氯代松香醇酮等氯化酚相关的化合物)的研究表明具有显着的伤口愈合特性,突出了其在医学应用中的潜力 (Chen et al., 2013).
消毒副产物的形成:对 2,4-二羟基二苯甲酮(一种与 1-氯代松香醇酮相关的化合物)的研究揭示了在游泳池水中进行氯化处理期间形成的新型消毒副产物。本研究有助于了解与氯化消毒过程相关的生态和健康风险 (Sun et al., 2019).
安全和危害
1-Chloropinacolone is classified as harmful if swallowed, toxic by inhalation, and irritating to eyes, respiratory system, and skin . In case of contact with eyes, it’s recommended to rinse immediately with plenty of water and seek medical advice . Suitable protective clothing, gloves, and eye/face protection should be worn when handling this compound .
属性
IUPAC Name |
1-chloro-3,3-dimethylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO/c1-6(2,3)5(8)4-7/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSAJQMHTGKPIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8027749 | |
| Record name | 1-Chloropinacolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8027749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloropinacolone | |
CAS RN |
13547-70-1 | |
| Record name | 1-Chloropinacolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13547-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Monochloropinacoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013547701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butanone, 1-chloro-3,3-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Chloropinacolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8027749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-3,3-dimethylbutan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.549 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-MONOCHLOROPINACOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6QD905NNW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


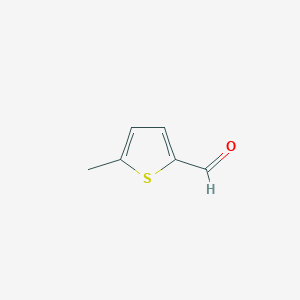
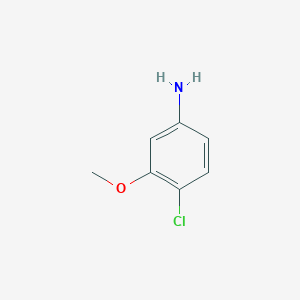
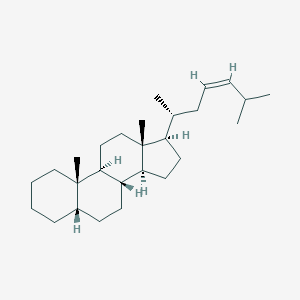
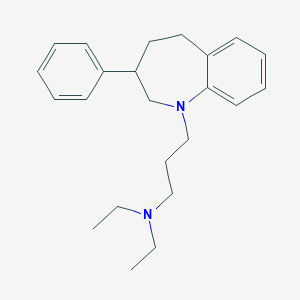
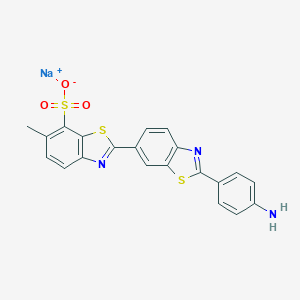
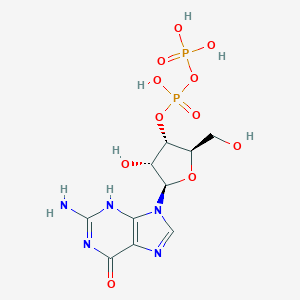
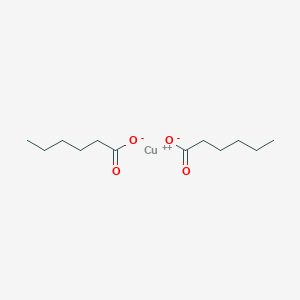
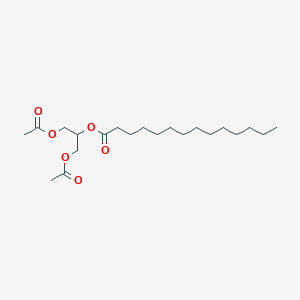
![Dipotassium;2,7,9,14,15,16,17,18-octaoxa-1,8-distibanuidapentacyclo[10.2.1.11,4.15,8.18,11]octadecane-3,6,10,13-tetrone](/img/structure/B81345.png)
